molecular formula C20H40O3 B098053 2-Hydroxyeicosanoic acid CAS No. 16742-48-6

2-Hydroxyeicosanoic acid

Cat. No.: B098053
CAS No.: 16742-48-6
M. Wt: 328.5 g/mol
InChI Key: CPLYLXYEVLGWFJ-UHFFFAOYSA-N
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Description

2-hydroxyarachidic acid is a long-chain fatty acid that is arachidic (icosanoic) acid substituted at position 2 by a hydroxy group. It is a 2-hydroxy fatty acid and a long-chain fatty acid. It is functionally related to an icosanoic acid. It is a conjugate acid of a 2-hydroxyarachidate.
2-Hydroxyeicosanoic acid is a natural product found in Allamanda cathartica, Chondrosia reniformis, and other organisms with data available.

Biochemical Analysis

Biochemical Properties

2-Hydroxyicosanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in lipid metabolism. For instance, 2-Hydroxyicosanoic acid is known to interact with fatty acid synthase, an enzyme that plays a crucial role in the synthesis of fatty acids . Additionally, it has been observed to interact with proteins involved in cell signaling pathways, such as protein kinase C, which is known to regulate various cellular processes . These interactions highlight the importance of 2-Hydroxyicosanoic acid in maintaining cellular homeostasis and regulating metabolic processes.

Cellular Effects

2-Hydroxyicosanoic acid has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Hydroxyicosanoic acid has been found to activate protein kinase C, which in turn regulates the expression of genes involved in inflammation and cell proliferation . Additionally, it has been observed to influence cellular metabolism by modulating the activity of enzymes involved in lipid metabolism, leading to changes in the levels of various metabolites . These effects underscore the potential therapeutic applications of 2-Hydroxyicosanoic acid in treating diseases related to inflammation and metabolic disorders.

Molecular Mechanism

The molecular mechanism of action of 2-Hydroxyicosanoic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-Hydroxyicosanoic acid binds to and activates protein kinase C, leading to the phosphorylation of target proteins and subsequent changes in cellular functions . Additionally, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby modulating the levels of various metabolites . These molecular interactions highlight the complex mechanisms through which 2-Hydroxyicosanoic acid exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxyicosanoic acid have been observed to change over time. Studies have shown that the stability and degradation of 2-Hydroxyicosanoic acid can influence its long-term effects on cellular function. For example, it has been observed that 2-Hydroxyicosanoic acid is relatively stable under desiccating conditions and can be stored for up to 12 months at -20°C . Its stability may decrease over time, leading to changes in its biological activity . Long-term studies have also shown that prolonged exposure to 2-Hydroxyicosanoic acid can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-Hydroxyicosanoic acid vary with different dosages in animal models. Studies have shown that low doses of 2-Hydroxyicosanoic acid can have beneficial effects, such as reducing inflammation and protecting against neurodegenerative diseases . High doses of 2-Hydroxyicosanoic acid have been associated with toxic or adverse effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage of 2-Hydroxyicosanoic acid for therapeutic applications.

Metabolic Pathways

2-Hydroxyicosanoic acid is involved in several metabolic pathways, including lipid metabolism and energy homeostasis. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which play crucial roles in the synthesis and degradation of fatty acids . Additionally, 2-Hydroxyicosanoic acid has been shown to influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions highlight the role of 2-Hydroxyicosanoic acid in regulating metabolic processes and maintaining cellular energy balance.

Transport and Distribution

The transport and distribution of 2-Hydroxyicosanoic acid within cells and tissues involve several key processes. It is transported across cell membranes by specific transporters and binding proteins, such as fatty acid-binding proteins . Once inside the cell, 2-Hydroxyicosanoic acid can be distributed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . These processes ensure the proper localization and accumulation of 2-Hydroxyicosanoic acid, which is essential for its biological activity.

Subcellular Localization

The subcellular localization of 2-Hydroxyicosanoic acid plays a crucial role in its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and energy production . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of 2-Hydroxyicosanoic acid to specific organelles . These findings highlight the importance of subcellular localization in regulating the biological activity of 2-Hydroxyicosanoic acid.

Properties

IUPAC Name

2-hydroxyicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23/h19,21H,2-18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLYLXYEVLGWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937331
Record name 2-Hydroxyicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16742-48-6
Record name 2-Hydroxyeicosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016742486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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